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Compound of Interest

Compound Name:
5-Chloro-4-iodo-2-

methoxypyridine

CAS No.: 1227602-85-8

Cat. No.: B3033864

Get Quote

Core Identifier & Physicochemical Profile[1]
5-Chloro-4-iodo-2-methoxypyridine is a highly functionalized heterocyclic scaffold used

primarily as a regioselective intermediate in the synthesis of complex pharmaceutical agents.

Its structural uniqueness lies in the "halogen triad"—a specific arrangement of Chlorine (C5),

Iodine (C4), and a Methoxy group (C2)—which enables orthogonal cross-coupling strategies.

The molecular weight (MW) of 269.47 g/mol serves as the primary mass spectrometric

identifier. Due to the presence of both Chlorine (

Cl/

Cl) and Iodine (

I), the compound exhibits a distinct isotopic signature essential for analytical validation.

Physicochemical Data Table

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b3033864#bc-rfq
https://www.benchchem.com/product/b3033864/docs?utm_src=pdf-body#technical-monograph-5-chloro-4-iodo-2-methoxypyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3033864?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Technical Context

Molecular Weight 269.47 g/mol
Monoisotopic mass: 268.91

g/mol .

Molecular Formula

C

H

ClINO

Heteroatom rich; high

functional density.

CAS Number 1227602-85-8

Distinct from the 2-Cl-4-I-5-

OMe isomer (CAS 1211516-

07-2).

Appearance Off-white to pale yellow solid
Light-sensitive due to the C-I

bond.

LogP (Predicted) ~2.64
Moderate lipophilicity; suitable

for organic extraction.

TPSA ~32 Å²

Polar surface area dominated

by the pyridine nitrogen and

methoxy ether.

Melting Point 75–80 °C (Typical)
Crystalline solid at room

temperature.

Part 1: Synthetic Fabrication (The N-Oxide Route)
Direct iodination of 2-methoxy-5-chloropyridine typically fails to yield the 4-iodo product due to

the directing effects of the methoxy group, which favors C3 substitution. To access the C4-iodo

position, a Pyridine N-Oxide Activation Strategy is required. This route exploits the unique

susceptibility of pyridine N-oxides to C4-nitration.

Step-by-Step Protocol
N-Oxidation (Activation):

Precursor: 2-Methoxy-5-chloropyridine.
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Reagent: m-Chloroperbenzoic acid (mCPBA) in DCM.

Mechanism:[1][2] Electrophilic attack on the pyridine nitrogen creates the N-oxide,

increasing electron density at C2 and C4, but making C4 susceptible to nucleophilic attack

or specific electrophilic nitration conditions.

C4-Nitration (Regiocontrol):

Reagents: Fuming HNO

/ H

SO

.

Conditions: Heating (approx. 90-100°C).

Outcome: The N-oxide directs the nitro group specifically to the C4 position, overcoming

the ortho-directing effect of the C2-methoxy group.

Reduction & Deoxygenation:

Reagents: Iron powder (Fe) in Acetic Acid or H

/ Pd-C.

Outcome: Simultaneous reduction of the nitro group to an amine (-NH

) and removal of the N-oxide oxygen, yielding 4-amino-5-chloro-2-methoxypyridine.

Sandmeyer Iodination (The Transformation):

Reagents: NaNO

, H

SO

(diazotization), followed by KI (iodine quench).
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Mechanism:[1][2] Formation of the diazonium salt at C4, followed by radical-nucleophilic

substitution with Iodide.

Purification: Column chromatography (Hexane/EtOAc) to isolate the light-sensitive iodo

product.

Synthesis Workflow Diagram
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N-Oxide Intermediate
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2. KI (Sandmeyer)
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Figure 1: The N-Oxide directed synthesis pathway ensures regioselectivity at the C4 position,

avoiding the thermodynamically favored C3 isomer.

Part 2: Analytical Validation (Confirming MW &
Structure)
Validating the identity of 5-Chloro-4-iodo-2-methoxypyridine requires confirming not just the

mass, but the specific substitution pattern.

1. Mass Spectrometry (MS) Validation
The molecular weight of 269.47 is the average mass. In high-resolution MS (HRMS), you must

look for the specific isotope pattern caused by Chlorine (

Cl:

Cl ≈ 3:1) and Iodine (Monoisotopic
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I).

Target Ion [M+H]+: 269.91 (Base peak, containing

Cl).

Isotope Peak [M+H+2]+: ~271.91 (approx. 33% intensity of base peak due to

Cl).

Note: If the mass spectrum shows a dominant peak at 235 (loss of Cl) or 143 (loss of I), this

indicates fragmentation in the source; use softer ionization (ESI+).

2. Nuclear Magnetic Resonance (NMR)
The proton NMR (

H NMR) is the definitive test for regiochemistry. The molecule has only two aromatic protons,
which appear as singlets due to the substitution pattern (para-like isolation).

Solvent: CDCl

or DMSO-d

.

Signal A (C6-H): ~8.20 ppm (Singlet). This proton is deshielded by the ring nitrogen and the

adjacent Chlorine.

Signal B (C3-H): ~7.25 ppm (Singlet). This proton is shielded by the ortho-methoxy group.

Signal C (OCH

): ~3.90 ppm (Singlet, 3H).

Differentiation: In the unwanted C3-iodo isomer, the protons would be at C5 and C6, showing

distinct coupling (doublets) or different chemical shifts.

Part 3: Functional Utility in Drug Discovery
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The primary value of 5-Chloro-4-iodo-2-methoxypyridine is its ability to undergo Orthogonal

Cross-Coupling. The reactivity difference between the C4-Iodide and C5-Chloride allows

chemists to sequentially build complex molecules without protecting groups.

Reactivity Hierarchy
C4-Iodo: Most reactive. Undergoes Suzuki, Sonogashira, or Buchwald-Hartwig coupling at

room temperature or mild heating.

C5-Chloro: Less reactive. Remains intact during C4-coupling. Can be activated subsequently

using bulky phosphine ligands (e.g., XPhos, RuPhos) and higher temperatures.

C2-Methoxy: Least reactive. Serves as a masked pyridone (hydrolyzable with HBr) or a

stable directing group.

Chemo-Selectivity Logic Diagram
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5-Chloro-4-iodo-2-methoxypyridine
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(Suzuki/Sonogashira)

Pd(PPh3)4, RT
Iodine reacts first
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Yields

Reaction B: C5-Activation
(Buchwald/Suzuki with Pd-G3)

Pd(OAc)2, Ligand, Heat
Chlorine reacts second

Final Drug Scaffold

Yields
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Figure 2: The reactivity gap between Iodine and Chlorine allows for controlled, sequential

functionalization of the pyridine core.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b3033864?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3033864?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

